molecular formula C7H7FN2 B1307668 3-Fluorobenzenecarboximidamide CAS No. 69491-64-1

3-Fluorobenzenecarboximidamide

Cat. No.: B1307668
CAS No.: 69491-64-1
M. Wt: 138.14 g/mol
InChI Key: SOYGDYKLWFRCGI-UHFFFAOYSA-N
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Description

3-Fluorobenzenecarboximidamide, also known as 3-Fluorobenzamidine, is an organic compound with the molecular formula C7H7FN2. It is a derivative of benzenecarboximidamide where a fluorine atom is substituted at the meta position on the benzene ring.

Scientific Research Applications

3-Fluorobenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobenzenecarboximidamide typically involves the reaction of 3-fluorobenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Fluorobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

    3-Chlorobenzenecarboximidamide: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromobenzenecarboximidamide: Contains a bromine atom in place of fluorine.

    3-Iodobenzenecarboximidamide: Iodine atom substituted at the meta position.

Uniqueness: 3-Fluorobenzenecarboximidamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

3-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYGDYKLWFRCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394547
Record name 3-fluorobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69491-64-1
Record name 3-fluorobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of lithium bis(trimethylsilyl)amide (1.0 M in tetrahydrofuran) was added a solution of 3-fluorobenzonitrile (2.5 g, Aldrich, USA) in 10 mL of anhydrous ether. After standing at room temperature for 2 h, the solution was cooled to 0° C. in an ice bath, and 28 mL of 3 M hydrochloric acid was added slowly. After stirring for 30 min, 100 mL of water was added and the ether layer was discarded. The aqueous layer was made basic with 2 M sodium hydroxide and extracted three times with chloroform. The chloroform layers were combined, dried over magnesium sulfate and concentrated in vacuo to yield 3-fluorobenzamidine (1.27 g) as a clear oil.
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